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molecular formula C8H7ClO4 B8795835 3-Chloro-4-hydroxymandelic acid CAS No. 72198-15-3

3-Chloro-4-hydroxymandelic acid

Cat. No. B8795835
M. Wt: 202.59 g/mol
InChI Key: VDBWQCRJTMKEMJ-UHFFFAOYSA-N
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Patent
US04590295

Procedure details

o-chlorophenol is reacted with glyoxylic acid to give 3-chloro-4-hydroxymandelic acid,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9]([OH:13])(=[O:12])[CH:10]=[O:11]>>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[OH:8])[CH:10]([OH:11])[C:9]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)O)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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